REACTION_CXSMILES
|
C([N:4]1[CH2:16][C:14]2=[C:15]3[C:10](=[CH:11][CH:12]=[CH:13]2)[C@H:9]2[CH2:17][CH2:18][CH2:19][C@H:8]2[N:7]3[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>CO>[CH2:6]1[N:7]2[C:15]3[C:10]([CH:9]4[CH2:17][CH2:18][CH2:19][CH:8]42)=[CH:11][CH:12]=[CH:13][C:14]=3[CH2:16][NH:4][CH2:5]1 |f:1.2|
|
Name
|
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN2[C@H]3[C@@H](C4=CC=CC(=C24)C1)CCC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Name
|
|
Type
|
product
|
Smiles
|
C1CNCC=2C=CC=C3C4C(N1C23)CCC4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:4]1[CH2:16][C:14]2=[C:15]3[C:10](=[CH:11][CH:12]=[CH:13]2)[C@H:9]2[CH2:17][CH2:18][CH2:19][C@H:8]2[N:7]3[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>CO>[CH2:6]1[N:7]2[C:15]3[C:10]([CH:9]4[CH2:17][CH2:18][CH2:19][CH:8]42)=[CH:11][CH:12]=[CH:13][C:14]=3[CH2:16][NH:4][CH2:5]1 |f:1.2|
|
Name
|
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN2[C@H]3[C@@H](C4=CC=CC(=C24)C1)CCC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Name
|
|
Type
|
product
|
Smiles
|
C1CNCC=2C=CC=C3C4C(N1C23)CCC4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |